molecular formula C12H9N3O B2532384 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole CAS No. 955976-36-0

5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole

Cat. No. B2532384
CAS RN: 955976-36-0
M. Wt: 211.224
InChI Key: WPNODROMNPJRBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . It is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) .

Scientific Research Applications

Anticancer Activity

A notable study by Liu et al. (2009) synthesized and characterized novel oxazole derivatives with significant anticancer activity. Their research identified compounds that exhibited strong inhibitory activities against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines, highlighting their potential as therapeutic agents in cancer treatment (Liu, Bai, Pan, Song, & Zhu, 2009).

Antimicrobial Agents

Another critical area of application is the development of antimicrobial agents. For example, Nalawade et al. (2019) synthesized thiazolyl-pyrazolyl-1,2,3-triazole derivatives and tested their antibacterial and antifungal efficacy. Their findings revealed promising antifungal activity against Aspergillus niger, indicating a potential for treating fungal infections (Nalawade, Shinde, Chavan, Patil, Suryavanshi, Modak, Choudhari, Bobade, & Mhaske, 2019).

Synthetic Chemistry and Biological Applications

Research by Shablykin et al. (2007) explored the transformations of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile, leading to the introduction of substituted pyrazole residues. This enhanced the electrophilicity of the compound, allowing for further chemical reactions and the potential for diverse biological activities (Shablykin, Brovarets, & Drach, 2007).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some pyrazole derivatives have been found to inhibit protein glycation, while others have antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .

Future Directions

Pyrazoles and their derivatives continue to be an active area of research, with new synthetic methods and applications being developed . They are expected to continue to play a significant role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

5-(4-pyrazol-1-ylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-6-14-15(7-1)11-4-2-10(3-5-11)12-8-13-9-16-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNODROMNPJRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole

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